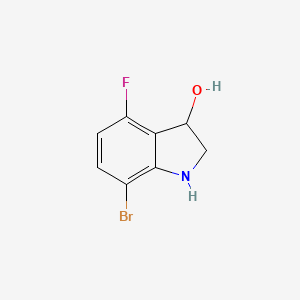

7-Bromo-4-fluoro-3-hydroxyindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIXRQNNSFXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2N1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

characterization of 7-Bromo-4-fluoro-3-hydroxyindoline

Technical Whitepaper: Structural Elucidation and Physicochemical Profiling of 7-Bromo-4-fluoro-3-hydroxyindoline

Part 1: Executive Summary & Molecular Context[1]

7-Bromo-4-fluoro-3-hydroxyindoline (C₈H₇BrFNO) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring (bromine at C7, fluorine at C4) combined with a reactive hemiaminal-like alcohol at C3.[2]

For drug development professionals, this molecule serves two distinct roles:

-

Chiral Scaffold: The C3-hydroxy group introduces a stereocenter, allowing for the synthesis of enantiopure core structures.

-

Aromatization Precursor: It acts as a reduced intermediate that can be controllably dehydrated/oxidized to form 7-bromo-4-fluoroindole, a "privileged structure" in oncology research.[1]

Technical Snapshot:

-

Molecular Weight: ~232.05 g/mol [1]

-

Key Features: Halogenated core (Br/F), secondary alcohol (C3), secondary amine (N1).[2]

-

Primary Challenge: The C3-hydroxyindoline moiety is prone to spontaneous dehydration to the fully aromatic indole under acidic conditions, requiring rigorous pH control during characterization.

Part 2: Synthetic Route & Impurity Profile

To understand the characterization profile, one must understand the genesis of the molecule.[2] The most robust industrial route involves the reduction of substituted isatins.

Synthesis Workflow

The standard protocol involves the reduction of 7-bromo-4-fluoroisatin using sodium borohydride (NaBH₄) in methanol/THF.[1] This converts the C3-ketone to the C3-alcohol while preserving the C2-carbonyl (initially) or fully reducing to the indoline depending on stoichiometry and temperature.[1]

Impurity Markers:

-

Starting Material: Unreacted 7-bromo-4-fluoroisatin (Distinct orange/red color; C3=O signal in IR).[1]

-

Over-Reduction: 7-Bromo-4-fluoroindoline (Loss of -OH group).[1]

-

Dehydration Product: 7-Bromo-4-fluoroindole (Aromatized impurity; highly fluorescent).[1]

Visualization: Synthesis & Workup Logic

Caption: Figure 1. Synthesis workflow emphasizing the critical pH control step to prevent aromatization (dehydration) of the hydroxyindoline core.

Part 3: Spectroscopic Characterization (The Core)

The simultaneous presence of Fluorine (¹⁹F) and Bromine (⁷⁹Br/⁸¹Br) provides unique spectroscopic handles for validation.[2]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent acid-catalyzed dehydration and to stabilize the exchangeable protons (-OH, -NH).[1]

¹H NMR (400 MHz, DMSO-d₆) Prediction & Logic:

| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Logic |

| NH (1) | 5.8 - 6.5 | Broad Singlet | - | Exchangeable; shift varies with concentration.[1] |

| H-2 (a,b) | 3.2 - 3.8 | Multiplet | J₂₋₃, J₂₋F | Diastereotopic protons adjacent to N. |

| H-3 | 4.9 - 5.3 | Multiplet | J₃₋₂ | The "chiral handle."[1] Diagnostic for reduction success. |

| OH (3) | 5.2 - 5.6 | Doublet | J_OH-H3 ~5Hz | Visible in dry DMSO; disappears with D₂O shake.[1] |

| H-5 | 6.8 - 7.1 | dd | J₅₋₆ ~8, J₅₋F ~10 | Key Signal: Split by neighbor H6 and Fluorine at C4. |

| H-6 | 7.2 - 7.5 | dd | J₆₋₅ ~8 | Split by H5; broadened by Br proximity.[1] |

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Signal: Single peak expected around -120 to -135 ppm.[1]

-

Coupling: Will show fine splitting (decoupled ¹H spectra recommended for purity assay).

-

Utility: This is the primary tool for quantitative purity (qNMR) using an internal standard (e.g., α,α,α-trifluorotoluene) because it isolates the signal from solvent peaks.[2]

Mass Spectrometry (MS)

Method:[1][2] LC-MS (ESI+).[1]

-

Molecular Ion: [M+H]⁺ = 232/234.

-

Isotope Pattern: The hallmark of this molecule is the 1:1 doublet for the parent ion (m/z 232 and 234) due to the natural abundance of ⁷⁹Br and ⁸¹Br.[2]

-

Fragmentation: Loss of H₂O (M-18) is common in the source, generating the indole cation (m/z 214/216).[2] Note: Do not mistake in-source fragmentation for sample impurity.

Part 4: Physicochemical Properties & Stability

Solubility Profile

The 3-hydroxy group significantly increases polarity compared to the parent indole.[1]

| Solvent | Solubility | Usage |

| DMSO | High (>50 mg/mL) | Primary solvent for bioassays/NMR.[1] |

| Methanol | Moderate | Good for transfer; avoid for long-term storage (acetal formation risk).[1] |

| Water | Low | Precipitates at neutral pH. |

| DCM | Moderate | Used for extraction.[3] |

The "Indole Driver" Stability Risk

The driving force for this molecule is to regain aromaticity.

-

Mechanism: Protonation of the C3-OH group leads to water loss, forming a carbocation that rapidly eliminates the C2-proton to form the indole double bond.[1]

-

Prevention: Store at -20°C under Argon. Avoid acidic solvents (e.g., CDCl₃ which often contains traces of HCl).[2]

Part 5: Analytical Logic Tree

To ensure the material is the desired indoline and not the oxidized indole, follow this decision matrix.

Caption: Figure 2. Analytical decision tree to distinguish the target hydroxyindoline from common oxidative impurities.

References

-

Chemical Source & CAS Verification

- Synthetic Precursor Data

-

Methodology - Isatin Reduction

-

Analogous Scaffold Characterization

Sources

- 1. CAS#:1040652-64-9 | 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide | Chemsrc [chemsrc.com]

- 2. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper [mdpi.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. CAS#:7227-07-8 | cadmium,N',N'-dimethylethane-1,2-diamine,λ1-selanylformonitrile | Chemsrc [chemsrc.com]

- 5. 7-Bromo-4-fluoro-3-hydroxyindoline | CAS#:1774899-03-4 | Chemsrc [chemsrc.com]

Structural Analysis and Synthetic Utility of 7-Bromo-4-fluoro-3-hydroxyindoline

Executive Summary & Molecular Architecture[1]

7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4) represents a highly specialized heterocyclic scaffold in modern drug discovery. Unlike simple indoles, this molecule possesses a "hemiaminal" core (indolin-3-ol) stabilized by specific electronic effects, serving as a critical divergent intermediate.

Its value lies in its trifunctional nature :

-

C4-Fluorine: A bioisostere for hydrogen that blocks metabolic oxidation (P450 blockade) and modulates the pKa of the NH group.

-

C7-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

C3-Hydroxyl (Chiral Center): A strategic "pivot point." It can be preserved for H-bonding interactions in kinase pockets or dehydrated to form the aromatic indole core.

Molecular Specifications

| Property | Data |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Core Scaffold | 2,3-dihydro-1H-indol-3-ol |

| Key Substituents | 7-Bromo (Halogen bond donor), 4-Fluoro (Electronic modulator) |

| Chirality | C3 (R/S enantiomers exist; usually synthesized as racemate) |

| Stability | Metastable; prone to acid-catalyzed dehydration to 7-bromo-4-fluoroindole |

Synthetic Pathways and Protocols

The synthesis of 7-bromo-4-fluoro-3-hydroxyindoline is most reliably achieved via the controlled reduction of its oxidized precursor, 7-bromo-4-fluoroisatin (CAS: 1245648-36-5).

Workflow Diagram: Synthesis & Divergence

The following diagram illustrates the synthesis of the target molecule and its downstream transformation into the aromatic indole.

Figure 1: Synthetic route from Isatin precursor to 3-Hydroxyindoline and potential dehydration to Indole.

Detailed Protocol: Borohydride Reduction

Note: This protocol is adapted from standard isatin reduction methodologies optimized for halogenated substrates.

Objective: Selective reduction of the C3-carbonyl without over-reduction to the indoline or hydrogenolysis of the C7-Bromine.

Reagents:

-

7-Bromo-4-fluoroisatin (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.2 – 1.5 eq)

-

Methanol (anhydrous)

-

Saturated NH₄Cl solution

Step-by-Step Methodology:

-

Solubilization: Dissolve 7-bromo-4-fluoroisatin (e.g., 1.0 g, 4.0 mmol) in anhydrous Methanol (20 mL). Cool the orange/red solution to 0°C in an ice bath.

-

Causality: Low temperature prevents "runaway" reduction and suppresses side reactions involving the fluorine leaving group.

-

-

Addition: Add NaBH₄ (227 mg, 6.0 mmol) portion-wise over 15 minutes.

-

Observation: Gas evolution (H₂) will occur. The deep color of the isatin should fade to a pale yellow or colorless solution, indicating the loss of the conjugated ketone system.

-

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

-

Target Spot: The product will be more polar (lower Rf) than the starting isatin.

-

-

Quench & Workup: Carefully quench with sat. NH₄Cl (10 mL) to destroy excess hydride. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C .

-

Critical Warning: Do not use high heat or strong acids during workup. The C3-OH is benzylic-like and prone to elimination, which would yield 7-bromo-4-fluoroindole.

-

-

Isolation: The product typically precipitates as a white or off-white solid. Recrystallize from Et₂O/Hexane if necessary.

Structural Characterization Logic

Validating the structure requires distinguishing between the 3-hydroxyindoline (target), the isatin (starting material), and the indole (dehydration product).

| Technique | Expected Signal for 7-Bromo-4-fluoro-3-hydroxyindoline | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 4.8–5.2 ppm (d or m, 1H): The C3-H proton. δ 6.0–6.5 ppm (d, 1H): The C3-OH hydroxyl proton (exchangeable). | The presence of the C3-H/OH couple confirms the reduction occurred and the ring is not aromatic. |

| ¹⁹F NMR | Single signal (~ -120 to -135 ppm): Distinct shift due to the adjacent aromatic environment. | Confirms the C4-Fluorine is intact and nucleophilic aromatic substitution did not occur. |

| IR Spectroscopy | Broad band 3200–3400 cm⁻¹: O-H stretch. Absence of ~1730 cm⁻¹: Loss of the C3 ketone carbonyl. | Differentiates from the starting Isatin (which has a strong C=O peak). |

| Mass Spec (ESI) | [M+H]⁺ = 232/234: Characteristic 1:1 bromine isotope pattern. | Confirms molecular weight and halogen presence.[1][2][3] |

Medicinal Chemistry Applications (SAR)

This scaffold is a "privileged structure" for designing inhibitors of kinases (e.g., VEGFR, CDK) and viral proteases.

Structure-Activity Relationship (SAR) Map

The following diagram details how each part of the molecule contributes to biological activity and synthetic utility.

Figure 2: Structure-Activity Relationship (SAR) and synthetic utility map.

Mechanistic Insights

-

Metabolic Stability (C4-F): The C4 position in indoles is electronically rich and prone to oxidation by Cytochrome P450. Substituting Hydrogen with Fluorine blocks this site, extending the half-life (

) of the drug candidate. -

Library Generation (C7-Br): The bromine atom is positioned sterically away from the NH binding motif, making it an ideal vector for extending the molecule into solvent-exposed regions of a protein binding pocket via cross-coupling reactions.

-

The "Pivot" (C3-OH):

-

As a final state: The hydroxyl group mimics the transition state of peptide hydrolysis (useful in protease inhibitors).

-

As an intermediate: It can be treated with acid (HCl/AcOH) to dehydrate, yielding 7-bromo-4-fluoroindole , a fully aromatic core common in HCV NS5B inhibitors.

-

References

-

ChemicalBook. (2025).[4] 7-bromo-4-fluoroindoline-2,3-dione (Isatin Precursor) - Product Properties and CAS 1245648-36-5. Retrieved from

-

ChemSrc. (2025). 7-Bromo-4-fluoro-3-hydroxyindoline - CAS 1774899-03-4 Structure and Data. Retrieved from

-

Medvedev, A., et al. (2018).[5] Isatin, an Endogenous Nonpeptide Biofactor: A Review of Its Molecular Targets and Mechanisms. Biofactors, 44(2), 95–108. (Contextual grounding for Isatin reduction).

-

Galla, R., & Maadwar, S. (2026).[6] Zinc-Mediated Entry to Functionalized 3-Substituted 3-Hydroxyindolin-2-Ones via a Modified Henry Reaction. Der Pharma Chemica. (Demonstrates stability and synthesis of 3-hydroxyindoline derivatives).

-

Kawase, M., et al. (1990).[7] Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8). (Foundational chemistry of 4/7-substituted fluoroindoles). Retrieved from

Sources

- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis and Medicinal Utility of 7-Bromo-4-fluoro-3-hydroxyindoline

Topic: Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacophore Analysis

The 7-bromo-4-fluoro-3-hydroxyindoline scaffold represents a high-value chiral intermediate in the synthesis of next-generation CFTR modulators (including Ivacaftor analogues) and oncology targets. While often transiently dehydrated to form 4-fluoro-7-bromoindole , the stable isolation of the 3-hydroxy species offers a divergent point for accessing spiro-oxindole libraries and enantiopure building blocks.

This guide details the controlled synthesis, enantioselective reduction, and downstream utility of this scaffold. The specific halogenation pattern—C7-Bromine and C4-Fluorine —is not arbitrary; it is a calculated design element for late-stage diversification and metabolic blocking.

Structural Logic (SAR)

-

C7-Bromine (Functional Handle): Located at the indole periphery, this bromine atom is sterically accessible for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of solubilizing tails or lipophilic pharmacophores without disrupting the core binding mode.

-

C4-Fluorine (Metabolic Blockade): The C4 position is electronically rich and prone to oxidative metabolism (CYP450). Fluorine substitution blocks this labile site, extending half-life (

) while modulating the pKa of the NH group via inductive effects. -

C3-Hydroxyl (Chiral Center): The introduction of the -OH group creates a stereocenter (

), breaking the planarity of the indole. This allows for the synthesis of 3D-rich fragments (Fsp3 character), which correlates with improved clinical success rates by reducing non-specific binding.

Synthetic Pathway & Logic

The synthesis strategy prioritizes the Sandmeyer-Isatin route over the Bartoli synthesis. The isatin pathway allows for the introduction of the C3-oxygen functionality before ring closure is finalized or via controlled reduction of the dione.

Diagram 1: Synthesis Workflow

The following directed graph illustrates the critical path from the aniline precursor to the divergent 3-hydroxy intermediate.

Caption: Divergent synthesis pathway. The 3-hydroxyindoline serves as the pivot point between planar indoles and 3D spiro-scaffolds.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood. 7-bromo-4-fluoro derivatives are potential skin irritants.

Protocol A: Synthesis of 7-Bromo-4-fluoroisatin (Precursor)

Objective: Construct the heterocyclic core from 3-bromo-6-fluoroaniline.

-

Reagents: Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium sulfate (brine), HCl, Sulfuric acid.

-

Procedure:

-

Dissolve 3-bromo-6-fluoroaniline in water/HCl.

-

Add chloral hydrate and hydroxylamine hydrochloride; heat to 90°C for 2 hours to form the isonitrosoacetanilide intermediate. Checkpoint: Isolate this solid intermediate; do not proceed directly.

-

Cyclization: Slowly add the dry isonitroso intermediate to concentrated sulfuric acid pre-heated to 50°C. The temperature must not exceed 70°C to prevent tar formation.

-

Pour onto crushed ice. The orange-red precipitate is 7-bromo-4-fluoroisatin.

-

Yield Target: >75%.

-

Protocol B: Enantioselective Reduction to 3-Hydroxyindoline (The Core)

Objective: Convert the C3-carbonyl to a chiral C3-hydroxyl group without over-reducing the amide or dehalogenating.

Method: Asymmetric Transfer Hydrogenation (ATH).

| Component | Quantity/Role | Notes |

| Substrate | 1.0 eq (Isatin precursor) | Dry thoroughly before use. |

| Catalyst | 1.0 mol% RuCl(p-cymene)[(R,R)-Ts-DPEN] | Noyori-type catalyst for ketones. |

| H-Source | 5:2 Formic Acid / Triethylamine | Azeotropic mixture. |

| Solvent | DMF or DCM | DMF preferred for solubility of halogenated isatins. |

Step-by-Step:

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve 7-bromo-4-fluoroisatin (10 mmol) in DMF (20 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol). The solution should turn deep red/brown.

-

Initiation: Cool to 0°C. Dropwise add the Formic Acid/TEA mixture (3 eq).

-

Reaction: Stir at room temperature for 12-16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (orange spot) should disappear, replaced by a more polar, UV-active spot (alcohol).

-

Quench: Slowly add saturated

to neutralize the acid. -

Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography on Silica Gel.

-

Critical Note: 3-hydroxyindolines are sensitive to acid. Use 1% Triethylamine in the eluent to prevent dehydration to the indole on the column.

-

Analytical Profiling & Validation

To ensure the integrity of the "7-Br, 4-F" pattern, specific spectral signatures must be verified.

19F-NMR Validation

The Fluorine atom provides a clean diagnostic handle.

-

Expected Shift:

-115 to -125 ppm (Triplet or dd, depending on H-coupling). -

Diagnostic: If the fluorine signal disappears or shifts significantly (>10 ppm), defluorination or ring-opening has occurred.

HPLC Chiral Separation

For the 3-hydroxy derivative, enantiomeric excess (ee) must be determined.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Target: >95% ee for catalytic applications.

Applications in Drug Discovery (Ivacaftor Context)

While Ivacaftor (VX-770) utilizes a quinoline core, the 4-fluoro-7-bromoindole is a documented intermediate for "next-gen" correctors and potentiators.

Mechanism of Utility:

-

Dehydration: The 3-hydroxyindoline (synthesized above) is treated with catalytic HCl/MeOH. This eliminates water to form 4-fluoro-7-bromoindole .

-

Vilsmeier-Haack Formylation: The indole is formylated at C3.

-

Ring Expansion: Oxidative rearrangement converts the indole to the quinoline core required for CFTR modulators.

Diagram 2: SAR Logic & Utility

Caption: SAR Map detailing the functional role of each substituent on the scaffold.

References

-

Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.[1] Link

-

Vasudevan, N., Jachak, G. R., & Reddy, D. S. (2015).[1][2] "Breaking and Making of Rings: A Method for the Preparation of 4-Quinolone-3-carboxylic Acid Amides and the Expensive Drug Ivacaftor."[1] European Journal of Organic Chemistry, 2015(34), 7433–7437.[1][2] Link

-

Silva, J. F., et al. (2001). "An improved preparation of isatins from indoles." Arkivoc, 2001(1), 67-73. Link

-

Vertex Pharmaceuticals. (2011). "Modulators of ATP-Binding Cassette Transporters." World Intellectual Property Organization, WO2011119984A1. Link

-

Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012.[3] Link

Sources

Methodological & Application

Technical Application Note: Experimental Protocols for 7-Bromo-4-fluoro-3-hydroxyindoline

Executive Summary & Chemical Profile[1]

7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4) is a highly specialized, meta-stable heterocyclic intermediate. It occupies a critical chemical space between the oxidized isatin (indoline-2,3-dione) and the fully aromatic indole scaffolds.

Its structural uniqueness lies in the C4-Fluorine / C7-Bromine substitution pattern. This "push-pull" halogen arrangement makes it an invaluable scaffold for:

-

HCV NS5A/NS5B Inhibitors: The 4-fluoroindole core is a pharmacophore found in next-generation antivirals.

-

Chiral Auxiliaries: The C3-hydroxyl group provides a stereogenic center often lost in fully aromatic indoles.

-

Orthogonal Functionalization: The C7-Bromine allows for palladium-catalyzed cross-coupling, while the C4-Fluorine modulates pKa and metabolic stability (or serves as a handle for SNAr reactions).

Chemical Specifications

| Property | Specification |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Stability | High Risk: Prone to spontaneous dehydration to 7-bromo-4-fluoroindole under acidic conditions or elevated temperatures. |

| Storage | -20°C, under Argon/Nitrogen, desiccated. |

Handling & Storage: The "Meta-Stable" Protocol

Critical Warning: 3-Hydroxyindolines are hemiaminal equivalents. They are chemically poised to eliminate water to form the aromatic indole. Improper handling will result in degradation to the indole, altering stoichiometry and yield in downstream applications.

Storage Workflow

-

Arrival: Upon receipt, verify 1H-NMR immediately to quantify indole impurity (typically <5% is acceptable).

-

Environment: Store exclusively at -20°C .

-

Atmosphere: inert gas (Ar or N₂) is mandatory. Oxygen can induce radical oxidation to the isatin.

Application Protocols

Protocol A: Controlled Dehydration to 7-Bromo-4-fluoroindole

Objective: To generate high-purity 7-bromo-4-fluoroindole (CAS: 292636-09-0) for use in fragment-based drug discovery. Rationale: Purchasing the 3-hydroxyindoline and dehydrating it in situ often yields a cleaner indole profile than buying bulk indole, which can polymerize (dimerize) upon storage.

Reagents

-

Substrate: 7-Bromo-4-fluoro-3-hydroxyindoline (1.0 equiv)

-

Solvent: Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

-

Atmosphere: Nitrogen

Step-by-Step Methodology

-

Dissolution: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of 7-Bromo-4-fluoro-3-hydroxyindoline in 50 mL of toluene.

-

Catalyst Addition: Add p-TsOH (0.5 mmol). The solution may darken slightly.

-

Reflux: Heat to reflux (110°C) for 2 hours. Monitor water collection in the Dean-Stark trap.

-

Checkpoint: TLC (Hexane/EtOAc 4:1) should show the disappearance of the polar starting material (Rf ~0.2) and appearance of the non-polar indole (Rf ~0.6).

-

-

Quench: Cool to room temperature. Wash with sat. NaHCO₃ (2 x 20 mL) to neutralize the acid.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/CH₂Cl₂ to obtain white needles.

Expected Yield: 85-92%

Protocol B: C7-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C7 position with an aryl group while preserving the sensitive C3-hydroxyl and C4-fluoro motifs. Challenge: The C3-OH is labile. Basic conditions of Suzuki coupling can trigger dehydration. Solution: Use of a mild base (K₃PO₄) and a precatalyst system to facilitate rapid coupling at lower temperatures.

Reagents

-

Substrate: 7-Bromo-4-fluoro-3-hydroxyindoline (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Base: K₃PO₄ (2.0 equiv, 2M aq. solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Setup: Purge a reaction vial with Argon for 5 minutes.

-

Loading: Add substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K₃PO₄ (1.0 mL).

-

Reaction: Seal and heat to 60°C (Do not exceed 80°C to prevent dehydration). Stir for 4-6 hours.

-

Work-up: Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed dehydration on the column).

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways for 7-Bromo-4-fluoro-3-hydroxyindoline.

Caption: Divergent synthetic pathways: Dehydration yields the indole (red), oxidation yields the isatin (yellow), and cross-coupling retains the indoline core (green).[1]

Analytical Standards & Quality Control

When analyzing 7-Bromo-4-fluoro-3-hydroxyindoline, specific NMR signatures confirm structural integrity versus the dehydrated indole impurity.

| Nucleus | 3-Hydroxyindoline (Target) | Indole (Impurity) |

| 1H NMR (C3-H) | Doublet/Multiplet at ~5.1 - 5.3 ppm | Absent (C3 is aromatic CH ~6.6 ppm) |

| 1H NMR (NH) | Broad singlet at ~4-6 ppm | Broad singlet at >11 ppm |

| 19F NMR | Single peak ~ -120 ppm | Shifted downfield by ~5-10 ppm |

References

-

Synthesis of 7-Bromo-4-fluoroindole : ChemicalBook Product Record 292636-09-0. Confirms the commercial relevance of the dehydrated aromatic form as a key pharmaceutical intermediate.

-

General Reactivity of 3-Hydroxyindolines : Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. Journal of Organic Chemistry. Describes the reduction of isatins to 3-hydroxyindolines and subsequent dehydration.

-

Isatin Derivatives in Drug Discovery : Base-Catalyzed Reaction of Isatins.... PMC. Discusses the stability and reactivity of C7-substituted isatin/indoline scaffolds.

-

Fluorinated Indoles in Biology : Escherichia coli adapts metabolically to 6- and 7-fluoroindole. Frontiers in Microbiology. Highlights the biological incorporation and stability of fluoroindoles.

Sources

Topic: Development of a Robust In Vitro Assay Cascade for Characterizing 7-Bromo-4-fluoro-3-hydroxyindoline

An Application Note from the Office of the Senior Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutics. This application note presents a comprehensive, field-tested guide for the development of a robust in vitro assay cascade to characterize the biological activity of novel, uncharacterized indoline derivatives, using 7-Bromo-4-fluoro-3-hydroxyindoline as a representative example. Lacking prior biological characterization, a hypothetical yet scientifically rigorous screening funnel is proposed, beginning with a high-throughput biochemical assay and progressing to a lower-throughput, mechanism-based cellular assay. We provide detailed, step-by-step protocols for a Fluorescence Polarization (FP) competitive binding assay and a confirmatory Western Blot analysis for target engagement in a cellular context. This guide emphasizes the scientific rationale behind experimental choices, robust data analysis, and stringent quality control, equipping researchers in drug discovery with the tools to effectively profile novel chemical entities.

Introduction and Rationale

The process of early-stage drug discovery is fundamentally reliant on the development of sensitive, reliable, and relevant in vitro assays to identify and characterize bioactive small molecules.[1][2] The indoline nucleus is a cornerstone of modern pharmacology, and novel derivatives such as 7-Bromo-4-fluoro-3-hydroxyindoline represent a promising, yet uncharted, area for therapeutic innovation. When faced with a novel compound of unknown biological function, a structured and logical screening approach is paramount.

This guide outlines a two-tiered assay cascade designed to first identify a direct biochemical interaction and then confirm its functional consequence in a more physiologically relevant cellular system.[3][4] For the purpose of this application note, we will proceed under the hypothesis that the structural alerts within the 7-Bromo-4-fluoro-3-hydroxyindoline molecule suggest potential affinity for protein kinases, a common target class for such scaffolds. Our objective is to develop an assay system for a hypothetical target, "Kinase-X."

Our screening cascade is as follows:

-

Primary Biochemical Screen: A Fluorescence Polarization (FP) based competitive binding assay to rapidly determine if the compound can displace a known fluorescent ligand from the ATP-binding pocket of Kinase-X.[5]

-

Secondary Cellular Screen: A Western Blot assay to measure the inhibition of Kinase-X-mediated phosphorylation of a downstream substrate in a relevant cell line, confirming target engagement and cellular activity.[6]

This structured approach ensures that resources are focused on compounds with genuine, on-target activity, providing a solid foundation for further lead optimization.[7]

Primary Biochemical Screen: Fluorescence Polarization (FP) Assay

Principle of the FP Competitive Binding Assay

Fluorescence Polarization is a homogenous assay technique that measures changes in the rotational speed of a fluorescent molecule in solution.[8] The principle is based on the observation that when a small, fluorescently-labeled molecule (the "tracer") is excited with plane-polarized light, it rotates rapidly before emitting light, resulting in a depolarized (low polarization) signal.[9] However, when this tracer binds to a much larger molecule, such as our target Kinase-X, its rotation is significantly slowed. This results in the emitted light remaining largely polarized (a high polarization signal).[10]

In our competitive assay format, an unlabeled inhibitor (the test compound, 7-Bromo-4-fluoro-3-hydroxyindoline) competes with the tracer for binding to Kinase-X. Effective displacement of the tracer by the test compound will cause the tracer to tumble freely again, leading to a decrease in the polarization signal. This change is directly proportional to the binding affinity of the test compound.[5]

Caption: Workflow for the Western Blot cellular assay.

Detailed Protocol: Phosphorylation Inhibition Assay

Materials:

-

Cell line expressing Kinase-X (e.g., HEK293T overexpressing Kinase-X)

-

Cell culture medium and supplements

-

7-Bromo-4-fluoro-3-hydroxyindoline

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-p-Substrate-Y, Mouse anti-Total Substrate-Y, Rabbit anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

PVDF membrane, electrophoresis and transfer equipment

-

Enhanced chemiluminescence (ECL) substrate

Step 1: Cell Treatment

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Starve cells in serum-free medium for 4-6 hours if the pathway is serum-sensitive.

-

Pre-treat cells with a serial dilution of 7-Bromo-4-fluoro-3-hydroxyindoline (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.

-

If required, stimulate the pathway to induce phosphorylation of Substrate-Y for 15 minutes.

Step 2: Protein Extraction and Quantification

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 100 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

Step 3: Electrophoresis and Transfer

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane. [11] Step 4: Immunoblotting and Detection

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-Substrate-Y, diluted 1:1000) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL substrate and image the blot using a chemiluminescence imager.

-

Strip and Re-probe: To ensure observed changes are due to inhibition and not protein degradation, the membrane can be stripped and re-probed for Total Substrate-Y and a loading control like GAPDH.

Data Presentation and Interpretation

The primary output is an image of the blot. Densitometry can be used to semi-quantify the band intensity. The p-Substrate-Y signal should be normalized to the Total Substrate-Y signal, which is then normalized to the loading control.

| Treatment Conc. (µM) | Normalized p-Substrate-Y Intensity (Arbitrary Units) | Interpretation |

| 0 (Vehicle) | 1.00 | Baseline phosphorylation. |

| 0.1 | 0.95 | No significant inhibition. |

| 0.5 | 0.65 | Moderate inhibition. |

| 1.0 | 0.25 | Strong inhibition, consistent with IC₅₀. |

| 5.0 | 0.05 | Near-complete inhibition. |

| 10.0 | 0.04 | Maximal inhibition observed. |

A dose-dependent decrease in the p-Substrate-Y signal, without a corresponding decrease in Total Substrate-Y or GAPDH, provides strong evidence that 7-Bromo-4-fluoro-3-hydroxyindoline is cell-permeable and inhibits Kinase-X activity in a cellular environment.

Integrated Assay Cascade and Decision Making

The power of this approach lies in its logical progression. The primary FP screen is a rapid, cost-effective method to identify direct binders from a large set of compounds, while the secondary Western blot provides indispensable confirmation of the mechanism of action in a biological context.

Caption: Decision-making workflow for the in vitro assay cascade.

Conclusion

This application note details a robust and scientifically-grounded framework for the initial in vitro characterization of a novel compound, 7-Bromo-4-fluoro-3-hydroxyindoline. By integrating a high-throughput biochemical binding assay with a lower-throughput, high-content cellular assay, researchers can efficiently identify compounds that engage their intended target and exert a functional effect in a relevant biological system. The principles, protocols, and validation steps described herein are broadly applicable and provide a solid foundation for making critical go/no-go decisions in early-stage drug discovery programs. Adherence to these rigorous standards of assay development is essential for increasing the probability of success in the long and complex path to a new therapeutic. [12][13]

References

-

Maciarrone, M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

-

Pediaa.com. (2019). Difference Between Biochemical and Cell Based Assays. Pediaa.com. Available at: [Link]

-

Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescence polarization immunoassay. Wikipedia. Available at: [Link]

-

Vala Sciences. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Vala Sciences. Available at: [Link]

-

BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]

-

REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. REPROCELL. Available at: [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available at: [Link]

-

Inglese, J., et al. (2007). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]

-

Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

-

Brouwer, K. L., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

-

edX. (n.d.). IC50 Determination. edX. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link] (Note: This is the original paper, a more general link might be needed if direct access is restricted). A summary is available at: [Link]

-

Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Cusabio. Available at: [Link]

-

Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

-

Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]

-

Selvita. (n.d.). In Vitro Assays and Models. Selvita. Available at: [Link]

-

BioDuro. (n.d.). Assay Development. BioDuro. Available at: [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

-

Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

-

MBL Life Science. (n.d.). The principle and method of Western blotting (WB). MBL Life Science. Available at: [Link]

-

Aryal, S. (2023). Western Blot: Principle, Steps, Results, Applications. Microbe Notes. Available at: [Link]

-

ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. Available at: [Link]

-

A-Raza, S., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. differencebetween.com [differencebetween.com]

- 4. infinixbio.com [infinixbio.com]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. criver.com [criver.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 10. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 12. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]

- 13. fda.gov [fda.gov]

Advanced Application Note: 7-Bromo-4-fluoro-3-hydroxyindoline in Medicinal Chemistry

Executive Summary

This application note details the strategic utilization of 7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4) as a high-value chiral scaffold in drug discovery. While often overlooked as a mere intermediate, this specific substitution pattern offers a unique "privileged structure" for medicinal chemists targeting kinases, GPCRs, and viral polymerases.

The simultaneous presence of a C7-Bromine (functionalization handle), C4-Fluorine (metabolic blocker/electronic modulator), and C3-Hydroxyl (chiral center/H-bond donor) allows for the rapid generation of structurally diverse, metabolically stable lead compounds. This guide provides validated protocols for its synthesis, functionalization, and application in Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Pharmacophore Utility[1]

The utility of 7-Bromo-4-fluoro-3-hydroxyindoline stems from its ability to address three common failure modes in drug discovery: metabolic instability, lack of selectivity, and synthetic intractability.

The "Triad of Utility"

| Feature | Chemical/Biological Function | Medicinal Chemistry Application |

| 7-Bromine | Aryl halide handle ( | Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build libraries. |

| 4-Fluorine | High electronegativity, small Van der Waals radius | Blocks P450-mediated oxidation at the electron-rich C4 position; modulates pKa of the NH group; induces conformational changes via dipole effects. |

| 3-Hydroxyl | Chiral center ( | Provides a critical Hydrogen Bond Donor (HBD) for interacting with kinase hinge regions or aspartyl protease catalytic dyads. |

Mechanism of Action in Synthesis

In synthetic pathways, this scaffold acts as a bifunctional core . The C3-OH allows for stereochemical control (e.g., via Mitsunobu inversion or oxidation to the ketone), while the C7-Br allows the core to be "clicked" into larger macrocycles or biaryl systems.

Experimental Workflows & Protocols

Protocol A: Enantioselective Synthesis via Transfer Hydrogenation

Context: Direct synthesis of the chiral 3-hydroxyindoline from the corresponding isatin (7-bromo-4-fluoroisatin) is the most reliable route to high Enantiomeric Excess (ee).

Reagents:

-

Substrate: 7-Bromo-4-fluoroisatin (Precursor)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori asymmetric catalyst)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a reaction vial with 7-Bromo-4-fluoroisatin (1.0 eq) and the Ru-catalyst (1.0 mol%).

-

Solvation: Add degassed DCM (0.5 M concentration relative to substrate).

-

Initiation: Add the Formic acid/TEA mixture (3.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor via HPLC (Chiralpak AD-H column) for consumption of the starting ketone.

-

Quench: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x).[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: >90%[2]

-

Expected ee: >95% (S-enantiomer typically favored with (S,S)-ligand).

-

Protocol B: Late-Stage C7-Functionalization (Suzuki Coupling)

Context: This protocol is optimized to preserve the sensitive C3-hydroxyl group while coupling the C7-bromide.

Reagents:

-

Scaffold: 7-Bromo-4-fluoro-3-hydroxyindoline

-

Partner: Aryl Boronic Acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 eq, 2M aqueous)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Protection (Optional but Recommended): If the boronic acid is unreactive, protect the N1 and O3 positions with TBS-Cl (tert-butyldimethylsilyl chloride) to prevent catalyst poisoning. Note: For robust substrates, direct coupling is possible.

-

Setup: Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

-

Inert Atmosphere: Purge with Argon for 5 minutes.

-

Thermal Cycle: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through a Celite pad. Dilute with water and extract with DCM.

-

Deprotection (if applicable): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove silyl groups.

Visualization: Strategic Functionalization Pathway[1]

The following diagram illustrates the logical flow of transforming the 7-Bromo-4-fluoro-3-hydroxyindoline core into a bioactive lead compound.

Figure 1: Divergent synthesis strategy starting from the 7-Bromo-4-fluoro-3-hydroxyindoline core.

Critical Analysis & Troubleshooting

Stability Concerns

-

Oxidation: The indoline core is susceptible to oxidation back to the indole or isatin upon prolonged exposure to air and light.

-

Mitigation: Store the compound at -20°C under Argon.

-

-

Elimination: Under strongly acidic conditions, the C3-hydroxyl group can undergo dehydration to form the indole, destroying the chiral center.

-

Mitigation: Avoid strong Brønsted acids; use Lewis acids (e.g., BF₃·OEt₂) with caution.

-

The "Fluorine Effect"

The C4-Fluorine is not merely a bystander. In medicinal chemistry, the C4-F exerts a strong ortho-effect on the C3-hydroxyl group.

-

pKa Shift: It lowers the pKa of the C3-OH, making it a better hydrogen bond donor.

-

Conformation: It creates a "dipole lock" that can rigidify the molecule, potentially reducing the entropic penalty upon binding to a protein target [1].

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

ChemicalBook. (2024).[1] 7-bromo-4-fluoroindoline-2,3-dione Properties and Suppliers. ChemicalBook Database. Link

-

ChemSrc. (2024). 7-Bromo-4-fluoro-3-hydroxyindoline Chemical Properties. ChemSrc. Link

-

Zhou, H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][3][4] Molecules, 29(12). (Demonstrates the utility of the 7-bromo-4-halo substitution pattern in antivirals). Link

-

TargetMol. (2024). 7-Bromo-1H-indole Application Note. TargetMol. Link

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 2. 7-bromo-4-fluoroindoline-2,3-dione | 1245648-36-5 [chemicalbook.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline Derivatives for SAR Studies

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This guide details a comprehensive strategy for the synthesis of 7-bromo-4-fluoro-3-hydroxyindoline derivatives, a class of compounds designed for robust Structure-Activity Relationship (SAR) studies. The 4-fluoro substituent is incorporated to enhance metabolic stability and modulate electronic properties, while the 3-hydroxy group provides a key interaction point for potential biological targets.[1][2] Crucially, the 7-bromo position serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the generation of a focused compound library.[3][4][5] This document provides detailed, step-by-step protocols for the synthesis of a core indoline intermediate and its subsequent derivatization, alongside methodologies for structural characterization.

Rationale and Strategic Design

The design of this synthetic program is rooted in established principles of medicinal chemistry. The strategic placement of each functional group on the indoline core serves a distinct purpose in the context of drug discovery.

-

The Indoline Core: A common motif in pharmaceuticals, offering a rigid, three-dimensional structure that can be readily functionalized.[6]

-

4-Fluoro Group: The introduction of fluorine is a well-established strategy to improve a drug candidate's metabolic profile by blocking potential sites of oxidation.[1][7] Its high electronegativity can also alter the pKa of the indoline nitrogen and influence binding interactions with target proteins.[2]

-

3-Hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to enzyme active sites or receptors. It also presents an additional site for secondary derivatization if required.

-

7-Bromo Group: This is the cornerstone of the SAR strategy. The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][5] This allows for the rapid and efficient introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups) at a late stage in the synthesis, which is highly desirable for exploring the chemical space around the core scaffold.

Synthesis of the Core Scaffold: 7-Bromo-4-fluoro-3-hydroxyindoline

The synthesis of the core intermediate is proposed via a multi-step sequence starting from a commercially available substituted aniline. The following protocol is a representative pathway; specific conditions may require optimization based on laboratory results.

Proposed Synthetic Pathway

The pathway involves the protection of the aniline, electrophilic bromination, acylation, intramolecular cyclization to form an oxindole, and subsequent stereoselective reduction to yield the desired cis-3-hydroxyindoline.

Caption: Proposed synthetic route to the core 7-bromo-4-fluoro-3-hydroxyindoline scaffold.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-fluoroindolin-3-one (Intermediate F)

This protocol outlines a plausible route to a key oxindole intermediate, which can then be reduced to the final hydroxyindoline core.

Step 1: Acetylation of 2-Fluoro-5-nitroaniline

-

Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in pyridine (5 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water (20 vol).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-fluoro-5-nitrophenyl)acetamide.

Step 2: Regioselective Bromination

-

To a stirred solution of N-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid (10 vol), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

Step 3: Reduction of the Nitro Group

-

Suspend N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (10 vol) and water (3 vol).

-

Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 3 hours, monitoring by TLC.

-

Once complete, cool the reaction and filter through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude N-(4-amino-2-bromo-5-fluorophenyl)acetamide.

Step 4: Sandmeyer-type Cyclization to Oxindole

-

Dissolve the crude N-(4-amino-2-bromo-5-fluorophenyl)acetamide (1.0 eq) in a 1:1 mixture of concentrated HCl and water (10 vol).

-

Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in concentrated HCl.

-

Add the diazonium salt solution to the copper catalyst solution and heat to 60 °C for 2 hours to effect intramolecular cyclization.

-

Cool, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude bromo-fluoro-oxindole.

Step 5: Reduction to 7-Bromo-4-fluoro-3-hydroxyindoline (Core Scaffold G)

-

Dissolve the crude 7-bromo-4-fluoroindolin-3-one (1.0 eq) in methanol (20 vol) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Remove methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the target 7-bromo-4-fluoro-3-hydroxyindoline.

Characterization of the Core Scaffold

The structure of the synthesized core compound must be rigorously confirmed using standard analytical techniques.

| Analysis | Expected Results for 7-Bromo-4-fluoro-3-hydroxyindoline |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: 7.0-7.2 (m, 2H, Ar-H), 5.5 (d, 1H, OH), 5.0 (t, 1H, CH-OH), 3.3-3.5 (m, 2H, CH₂), NH proton (broad singlet). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ppm: Aromatic carbons (approx. 110-155 ppm, showing C-F and C-Br coupling), C3-OH carbon (approx. 70-75 ppm), C2 carbon (approx. 50-55 ppm). |

| HRMS (ESI+) | Calculated m/z for C₈H₇BrFNOH [M+H]⁺, found value should be within ± 5 ppm. |

Derivatization of the Core Scaffold for SAR Studies

With the core scaffold in hand, a library of analogues can be generated by functionalizing the 7-bromo position and the N1-position. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships.

Caption: Diversification strategy for generating derivative libraries from the core scaffold.

Protocol: N-Alkylation/Acylation

This general protocol allows for the introduction of various groups at the indoline nitrogen.

-

Dissolve 7-bromo-4-fluoro-3-hydroxyindoline (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (20 vol).

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution) at 0 °C.

-

Stir for 30 minutes, then add the desired alkyl halide or acyl chloride (R-X, 1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature (or heat if necessary) until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the N-substituted derivative.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 7-bromo handle to introduce aryl and heteroaryl diversity, which is critical for probing interactions in aromatic-binding pockets of target proteins.

-

To a microwave vial or Schlenk flask, add 7-bromo-4-fluoro-3-hydroxyindoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 10 vol).

-

Heat the reaction mixture to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through Celite® to remove the catalyst.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 7-aryl-4-fluoro-3-hydroxyindoline derivative.

| Derivative Type | R-Group Source | Key Reagents | Expected Yield Range |

| N-Alkylation | Methyl iodide | K₂CO₃, DMF | 70-90% |

| N-Acylation | Acetyl chloride | Et₃N, DCM | 80-95% |

| N-Benzylation | Benzyl bromide | NaH, THF | 65-85% |

| 7-Arylation | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 50-80% |

| 7-Heteroarylation | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 45-75% |

Application in a Structure-Activity Relationship (SAR) Workflow

The synthesized library of derivatives is the foundation of an iterative SAR cycle. The goal is to systematically map how structural modifications influence a desired biological endpoint (e.g., enzyme inhibition, receptor antagonism).[8][9]

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Workflow Steps:

-

Synthesis: Produce a diverse set of derivatives using the protocols described above.

-

Screening: Test all compounds in a relevant biological assay (e.g., a kinase inhibition assay, an antimicrobial assay) to determine their potency (e.g., IC₅₀ or MIC values).

-

Data Analysis: Correlate the structural changes with the observed biological activity. For example:

-

Does a bulky group at the 7-position increase or decrease activity?

-

Is an electron-donating or electron-withdrawing group preferred on the 7-aryl ring?

-

How does N-alkylation versus N-acylation affect potency or cell permeability?

-

-

Design: Based on the analysis, design a new, second-generation set of compounds to test new hypotheses and further optimize activity. This iterative process is central to modern drug discovery.[10]

Conclusion

This application guide provides a robust and scientifically grounded framework for the synthesis and derivatization of 7-bromo-4-fluoro-3-hydroxyindolines. The strategic design of the core scaffold, featuring orthogonal synthetic handles, enables the efficient construction of a chemical library tailored for SAR exploration. By following these protocols, research scientists and drug development professionals can systematically investigate the chemical space around this privileged core, accelerating the journey toward the identification of novel therapeutic candidates.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

-

ACS Omega. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubMed. (2011). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

-

ACS Publications. (n.d.). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Retrieved from [Link]

-

PubMed. (2026). Biological Evaluation and SAR Exploration of Bile Acid-Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. Retrieved from [Link]

-

springermedizin.de. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Retrieved from [Link]

-

MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Retrieved from [Link]

-

European Journal of Chemistry. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biological Evaluation and SAR Exploration of Bile Acid-Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors [mdpi.com]

- 10. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]

techniques for purifying 7-Bromo-4-fluoro-3-hydroxyindoline

Application Note: Purification Strategies for 7-Bromo-4-fluoro-3-hydroxyindoline

Abstract

This guide details the purification protocols for 7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4), a critical chiral scaffold used in the synthesis of next-generation kinase inhibitors and PROTAC linkers.[1] Unlike stable indoles, the 3-hydroxyindoline core is chemically labile; it is prone to acid-catalyzed dehydration (aromatization to the indole) and oxidative dehydrogenation .[1] This document provides an optimized, stability-indicating workflow that prioritizes scaffold integrity over yield, ensuring >98% purity for downstream cross-coupling applications.

Chemical Context & Stability Profile

The simultaneous presence of the 7-bromo (Suzuki/Buchwald handle), 4-fluoro (metabolic blocker), and 3-hydroxy (chiral center) groups creates a unique purification challenge.[1]

-

Primary Degradation Pathway (Dehydration): Under acidic conditions (e.g., unbuffered silica gel), the 3-hydroxyl group eliminates water to form 7-bromo-4-fluoroindole .[1] This is the most common impurity found in commercial batches.

-

Secondary Degradation Pathway (Oxidation): Exposure to air and light can oxidize the indoline nitrogen or the C3 position, reverting the molecule to 7-bromo-4-fluoroisatin .[1]

Physicochemical Properties

| Property | Value / Characteristic |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO.[2][3] Insoluble in Hexanes, Water.[3] |

| pKa (Calculated) | ~13 (OH), ~3 (Indoline NH - conjugate acid) |

| Appearance | Off-white to pale beige solid (Pure); Orange/Brown (Oxidized) |

Critical Process Parameters (CPPs)

To prevent scaffold collapse, strict adherence to these parameters is required:

-

pH Control: All purification media must be neutral to slightly basic (pH 7.5–8.5). Avoid standard acidic silica gel.

-

Temperature: Maintain process temperatures < 40°C . Thermal energy accelerates the elimination of water.

-

Atmosphere: Store and process under Nitrogen/Argon to prevent oxidative darkening.

Protocol A: Flash Column Chromatography (Buffered System)

Recommended for crude purity < 90% or removal of regioisomers.[3]

Rationale: Standard silica gel is slightly acidic (pH 6.5).[1][3] This protocol uses an amine modifier to neutralize surface silanols, preventing on-column dehydration.[1]

Materials

-

Stationary Phase: High-purity Silica Gel (40–63 µm).[1]

-

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA) or 1% NH₄OH.[1]

Step-by-Step Procedure

-

Column Pre-treatment:

-

Prepare a slurry of silica gel in 10% TEA in Hexanes .

-

Flush the column with 3 column volumes (CV) of this mixture to deactivate acidic sites.

-

Wash with 5 CV of pure Hexanes to remove excess TEA.

-

-

Sample Loading:

-

Dissolve the crude 7-Bromo-4-fluoro-3-hydroxyindoline in a minimum volume of DCM (Dichloromethane) . Do not use heat.

-

Load directly onto the column (liquid load) or adsorb onto Celite (solid load) if the crude is oily.

-

-

Elution Gradient:

-

Run a gradient from 0% to 40% EtOAc in Hexanes over 20 minutes.

-

Note: The product typically elutes between 25–35% EtOAc.

-

-

Fraction Collection:

-

Monitor at 254 nm (aromatic) and 280 nm (indoline absorption).[1][3]

-

Check: Spot fractions on TLC. The product will stain blue/black with Vanillin or PMA (phosphomolybdic acid) upon heating.

-

Warning: If a UV-active spot runs at the solvent front (high Rf), it is likely the dehydrated indole byproduct.

-

-

Concentration:

-

Pool pure fractions.

-

Rotary evaporate at < 35°C .

-

Dry under high vacuum for 4 hours to remove trace TEA.

-

Protocol B: Anti-Solvent Recrystallization (Scalable)

Recommended for crude purity > 90% or final polishing.[1][3]

Rationale: This method leverages the differential solubility between the polar hydroxyindoline and non-polar impurities (like over-reduced byproducts) without thermal stress.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude solid in a round-bottom flask.

-

Add Ethyl Acetate (EtOAc) dropwise at room temperature (20–25°C) with gentle stirring until the solid just dissolves.

-

Tip: If particulates remain, filter through a 0.45 µm PTFE syringe filter.[3]

-

-

Precipitation:

-

Crystallization:

-

Transfer the flask to a 4°C refrigerator or ice bath. Allow to stand undisturbed for 2–4 hours.

-

Do not freeze (impurities may trap in the lattice).

-

-

Isolation:

-

Filter the resulting white precipitate using a sintered glass funnel (vacuum).

-

Wash the cake with cold 10% EtOAc in Heptane (2 x 5 mL).

-

Dry under vacuum.

-

Quality Control & Analytical Benchmarks

Before releasing the batch for the next synthetic step, verify integrity using these metrics.

A. 1H-NMR Analysis (DMSO-d6)

-

Diagnostic Signal (Product): Look for the C3-H proton (chiral center).[1] It typically appears as a multiplet or doublet around δ 4.8 – 5.2 ppm , coupled to the OH and C2 protons.[3]

-

Diagnostic Signal (Impurity - Indole): Check for the disappearance of the C3 proton and the appearance of an aromatic C3-H singlet around δ 6.5 – 6.6 ppm . If this peak exists, dehydration occurred.[3]

B. Purity Calculation

[1][3]Process Logic & Decision Tree (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate purification route based on crude state and impurity profile.

Caption: Decision matrix for purification based on crude purity levels. Green path indicates the preferred non-destructive method.[3]

References

-

Galla, R., & Maadwar, S. (2026).[3][4] Zinc-Mediated Entry to Functionalized 3-Substituted 3-Hydroxyindolin-2-Ones via a Modified Henry Reaction of Isatins. Der Pharma Chemica. Link

-

Meshram, H. M., et al. (2012).[3][5] DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Green Chemistry Letters and Reviews. Link[1][3]

-

Murashkina, A. V., et al. (2024).[2][3] Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates. MDPI Molecules. Link[1][3]

-

Asad, N., et al. (2024).[3][6][7] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Link[1][3]

-

ChemSrc. (2025). 7-Bromo-4-fluoro-3-hydroxyindoline Product Page & Properties. Link

Sources

- 1. CAS#:1040652-64-9 | 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 7. Syntastic [syntastic.se]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline

Welcome to the dedicated technical support center for the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common challenges. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline.

Q1: What are the primary challenges in the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline?

A1: The synthesis of this molecule, while achievable, presents several common hurdles. These often include:

-

Low Yields: This can be a significant issue, often stemming from incomplete reactions, side product formation, or degradation of the product.

-

Formation of Isomeric Byproducts: The presence of multiple reactive sites on the starting materials can lead to the formation of undesired isomers, complicating purification.

-

Purification Difficulties: The polarity and potential instability of the final product can make isolation and purification challenging.

-

Reaction Monitoring: Accurately determining the reaction endpoint is crucial to prevent over-reaction and decomposition.

Q2: How critical is the quality of starting materials for this synthesis?

A2: The purity of your starting materials is paramount. Impurities can lead to a cascade of issues, including the formation of difficult-to-remove byproducts and inhibition of catalysts. It is highly recommended to use reagents of the highest possible purity.

Q3: What are the key reaction steps and intermediates in a typical synthesis?

A3: A common synthetic route involves a multi-step process. While specific pathways can vary, a general sequence might include:

-

Bromination: Introduction of the bromine atom at the 7-position of an indole or indoline precursor.

-

Fluorination: Introduction of the fluorine atom at the 4-position.

-

Hydroxylation: Introduction of the hydroxyl group at the 3-position.

The order of these steps can be varied, and protecting groups may be necessary to achieve the desired regioselectivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

| Problem | Potential Causes | Troubleshooting Steps & Optimization |